(4-chlorophenyl)(3-cyclopropylphenyl)methanamine
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Overview
Description
(4-chlorophenyl)(3-cyclopropylphenyl)methanamine is a chemical compound with the molecular formula C16H16ClN and a molecular weight of 257.76 g/mol . This compound is characterized by the presence of a chlorophenyl group and a cyclopropylphenyl group attached to a methanamine backbone. It is used primarily in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)(3-cyclopropylphenyl)methanamine typically involves the reaction of 4-chlorobenzaldehyde with 3-cyclopropylbenzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl)(3-cyclopropylphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-chlorophenyl)(3-cyclopropylphenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-chlorophenyl)(3-cyclopropylphenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-chlorophenyl)(3-phenylphenyl)methanamine
- (4-bromophenyl)(3-cyclopropylphenyl)methanamine
- (4-chlorophenyl)(3-cyclopropylphenyl)ethanamine
Uniqueness
(4-chlorophenyl)(3-cyclopropylphenyl)methanamine is unique due to the presence of both a chlorophenyl and a cyclopropylphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
IUPAC Name |
(4-chlorophenyl)-(3-cyclopropylphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN/c17-15-8-6-12(7-9-15)16(18)14-3-1-2-13(10-14)11-4-5-11/h1-3,6-11,16H,4-5,18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFVCEXUWGTNES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC=C2)C(C3=CC=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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